molecular formula C9H11NO2 B033064 Methyl 4-amino-3-methylbenzoate CAS No. 18595-14-7

Methyl 4-amino-3-methylbenzoate

Cat. No. B033064
Key on ui cas rn: 18595-14-7
M. Wt: 165.19 g/mol
InChI Key: ZHIPSMIKSRYZFV-UHFFFAOYSA-N
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Patent
US05929098

Procedure details

In a 300 mL three-necked, round-bottomed flask were dissolved 5.2 g (34.4 mmole) of 4-amino-3-methylbenzoic acid in 75 ml of anhydrous methanol. Anhydrous hydrogen chloride was bubbled into the flask for 3 to 5 minutes and the resulting solution was refluxed for 2 hours. The solvent was removed using a rotary evaporator, the resulting residue was introduced into a mixture of 200 ml of water and 100 ml of methylene chloride and the mixture was then separated into two phases. The aqueous layer was made basic with 10% aqueous sodium hydroxide and extracted with methylene chloride (3×100 ml). The combined organic layers were dried over anhydrous magnesium sulfate and the solvent removed using a rotary evaporator yielding 5.68 g methyl 4-amino-3-methylbenzoate.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][C:3]=1[CH3:11].[CH3:12]O>>[NH2:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH3:12])=[O:7])=[CH:4][C:3]=1[CH3:11]

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)O)C=C1)C
Name
Quantity
75 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Anhydrous hydrogen chloride was bubbled into the flask for 3 to 5 minutes
Duration
4 (± 1) min
TEMPERATURE
Type
TEMPERATURE
Details
the resulting solution was refluxed for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
ADDITION
Type
ADDITION
Details
the resulting residue was introduced into a mixture of 200 ml of water and 100 ml of methylene chloride
CUSTOM
Type
CUSTOM
Details
the mixture was then separated into two phases
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C(=O)OC)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.68 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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